molecular formula C14H7BrClFN2 B1393384 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline CAS No. 881310-87-8

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline

Cat. No.: B1393384
CAS No.: 881310-87-8
M. Wt: 337.57 g/mol
InChI Key: OOTPXMSUGLFUQN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline core. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.

    Halogenation: The introduction of bromine, chlorine, and fluorine atoms can be achieved through selective halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), chlorination using thionyl chloride or phosphorus pentachloride, and fluorination using elemental fluorine or fluorinating agents like Selectfluor.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or organolithium compounds can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like aluminum chloride or iron(III) chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while Suzuki-Miyaura coupling can produce a biaryl compound.

Scientific Research Applications

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents. Quinazoline derivatives have shown potential in treating cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of different biological processes.

    Material Science: Quinazoline derivatives are explored for their potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4-chloroquinazoline
  • 2-(4-Bromophenyl)-6-fluoroquinazoline
  • 2-(4-Chlorophenyl)-4-chloro-6-fluoroquinazoline

Uniqueness

2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the quinazoline core. This unique combination of substituents can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

2-(4-bromophenyl)-4-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClFN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(17)7-11(12)13(16)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTPXMSUGLFUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674256
Record name 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881310-87-8
Record name 2-(4-Bromophenyl)-4-chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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